molecular formula C21H18N2O2S B11318180 3-Methyl-7-phenyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

3-Methyl-7-phenyl-4-(thiophen-3-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11318180
M. Wt: 362.4 g/mol
InChI Key: WYOPRJGCNBLOIK-UHFFFAOYSA-N
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Description

3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex heterocyclic compound that features a unique combination of quinoline, oxazole, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a quinoline derivative with an oxazole precursor under acidic or basic conditions. The thiophene ring is often introduced through a cyclization reaction involving sulfur-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives .

Scientific Research Applications

3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-METHYL-7-PHENYL-4-(THIOPHEN-3-YL)-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its multi-ring structure, which combines the properties of quinoline, oxazole, and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H18N2O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-methyl-7-phenyl-4-thiophen-3-yl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C21H18N2O2S/c1-12-18-19(14-7-8-26-11-14)20-16(22-21(18)25-23-12)9-15(10-17(20)24)13-5-3-2-4-6-13/h2-8,11,15,19,22H,9-10H2,1H3

InChI Key

WYOPRJGCNBLOIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CSC=C5

Origin of Product

United States

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